molecular formula C9H8O4 B12855928 3-(2-Hydroxyphenyl)-2-oxopropanoic acid

3-(2-Hydroxyphenyl)-2-oxopropanoic acid

Cat. No.: B12855928
M. Wt: 180.16 g/mol
InChI Key: NTBSWACRSMKRRB-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 2-hydroxy-.alpha.-oxo, also known as 2-hydroxyphenylacetic acid, is an organic compound with the molecular formula C9H8O4. It is a derivative of phenylalanine and is produced through the oxidation of phenylpyruvic acid. This compound is of interest due to its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenepropanoic acid, 2-hydroxy-.alpha.-oxo can be synthesized through several methods. One common synthetic route involves the oxidation of phenylpyruvic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic conditions to facilitate the oxidation process .

Industrial Production Methods

In industrial settings, the production of Benzenepropanoic acid, 2-hydroxy-.alpha.-oxo often involves the use of large-scale oxidation reactors. These reactors are designed to handle the exothermic nature of the oxidation reaction and ensure the efficient conversion of phenylpyruvic acid to the desired product. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 2-hydroxy-.alpha.-oxo undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 2-hydroxy-.alpha.-oxo involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes involved in metabolic pathways, leading to alterations in cellular processes. The compound’s hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with biological molecules .

Properties

IUPAC Name

3-(2-hydroxyphenyl)-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,10H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBSWACRSMKRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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